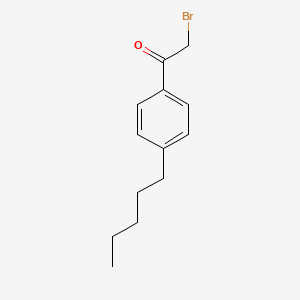
2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-Pentylphenyl)Ethan-1-One is a chemical compound with the CAS Number: 64328-68-3 . It has a molecular weight of 269.18 and its IUPAC name is 2-bromo-1-(4-pentylphenyl)ethanone .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One is 1S/C13H17BrO/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9H,2-5,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
2-Bromo-1-(4-Pentylphenyl)Ethan-1-One is a compound with a molecular weight of 269.18 . It should be stored in a refrigerated environment .Scientific Research Applications
Photo-Induced Carbonylation of Aryl Bromides
- Summary of Application: This research developed a photo-induced carbonylation of aryl bromides under transition metal-free conditions . The reaction shows good activity with alcohol and amine nucleophiles .
- Methods of Application: The model reaction used 1-(4-bromophenyl)ethan-1-one and methanol as the standard substrates at room temperature under CO (40 bar) atmosphere for 24 hours .
- Results or Outcomes: The research successfully demonstrated a new synthetic method under transition metal-free conditions .
Neuroprotective Effect in Alzheimer’s Disease
- Summary of Application: Dihydropyridine derivatives, which can be synthesized from “2-Bromo-1-(4-Pentylphenyl)Ethan-1-One”, have been found to modulate heat shock responses and have a neuroprotective effect in a transgenic mouse model of Alzheimer’s disease .
- Results or Outcomes: The research suggests that these derivatives could potentially be used in the treatment of Alzheimer’s disease .
Identification of Pyrolysis Products
- Summary of Application: The compound has been used in the identification of pyrolysis products .
- Methods of Application: The residue was taken up in N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)/toluene (1/1) and analyzed by GC-MS .
Laboratory Chemicals
- Summary of Application: “2-Bromo-1-(4-Pentylphenyl)Ethan-1-One” can be used as a laboratory chemical .
Food, Drug, Pesticide or Biocidal Product Use
- Summary of Application: “2-Bromo-1-(4-Pentylphenyl)Ethan-1-One” can potentially be used in the development of food products, drugs, pesticides, or biocidal products .
Synthesis of Dihydropyridine Derivatives
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-1-(4-pentylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYNDJWQMUOSJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379649 |
Source


|
| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |
CAS RN |
64328-68-3 |
Source


|
| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)


![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)


